molecular formula C14H20ClN B1416080 3-Phenyl-1-azaspiro[4.4]nonane hydrochloride CAS No. 2205384-16-1

3-Phenyl-1-azaspiro[4.4]nonane hydrochloride

Cat. No.: B1416080
CAS No.: 2205384-16-1
M. Wt: 237.77 g/mol
InChI Key: JORNOXOLRZCRFY-UHFFFAOYSA-N
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Description

3-Phenyl-1-azaspiro[4.4]nonane hydrochloride is a chemical compound that belongs to the class of spirocyclic amines. This compound is characterized by a spiro-connected bicyclic structure, where a nitrogen atom is part of the spiro center. The presence of a phenyl group attached to the nitrogen atom adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the use of a domino radical bicyclization process, which includes the formation and capture of alkoxyaminyl radicals . This method allows for the efficient construction of the spirocyclic framework under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-azaspiro[4.4]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

3-Phenyl-1-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant properties are believed to be mediated through its influence on GABA (A) receptors . The compound may modulate the activity of these receptors, leading to its observed biological effects.

Comparison with Similar Compounds

3-Phenyl-1-azaspiro[4.4]nonane hydrochloride can be compared with other spirocyclic compounds, such as:

  • 1-Azaspiro[4.5]decane hydrochloride
  • 8-Oxa-1-azaspiro[4.5]decane hydrochloride
  • 7-Thia-1-azaspiro[4.4]nonane hydrochloride

These compounds share similar spirocyclic structures but differ in the nature of the substituents and the size of the rings. The presence of different heteroatoms (e.g., oxygen, sulfur) and ring sizes can significantly influence their chemical properties and biological activities .

Biological Activity

3-Phenyl-1-azaspiro[4.4]nonane hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticonvulsant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to a class of spiro compounds characterized by their unique bicyclic structure. The compound's molecular formula is C18H22NC_{18}H_{22}N with a molecular weight of approximately 274.38 g/mol. The presence of the nitrogen atom within the spiro framework contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that spiro compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study assessed several derivatives for their effectiveness against different microorganisms. The results indicated that certain derivatives showed moderate antimicrobial effects, while others were ineffective.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganism TestedActivity Level
3-Phenyl-1-azaspiro[4.4]nonaneE. coliModerate
S. aureusWeak
Pseudomonas aeruginosaNo activity

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. In vitro studies have shown that this compound exhibits significant antioxidant activity, particularly in lipid peroxidation assays.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µM)Reference Compound (Ascorbic Acid)
Lipid Peroxidation Assay2510
Hemolysis Inhibition Assay3015

The compound demonstrated a protective effect against DNA damage induced by oxidative agents, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant properties of this compound. Studies have shown that derivatives of this compound can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant effects of various derivatives in mice subjected to pentylenetetrazole-induced seizures. The results indicated that specific derivatives exhibited significant anticonvulsant activity compared to control groups.

Table 3: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)Seizure Latency (s)Seizure Duration (s)
3-Phenyl-1-azaspiro[4.4]nonane1018030
2024015

Properties

IUPAC Name

3-phenyl-1-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14;/h1-3,6-7,13,15H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNOXOLRZCRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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